2,7-Diaminomitosene

Overview

Description

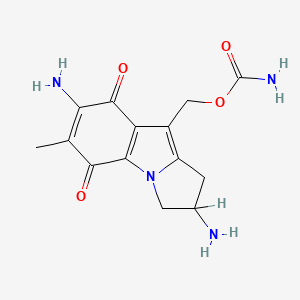

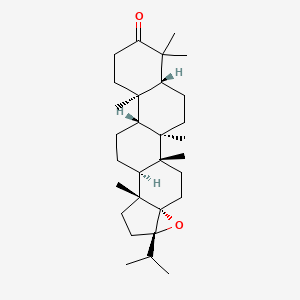

2,7-Diaminomitosene is a significant metabolite of the antitumor antibiotic mitomycin C. Mitomycin C is known for its cytotoxic and mutagenic properties, primarily due to its ability to alkylate and cross-link DNA. The compound this compound is generated through the reductive bioactivation of mitomycin C and plays a crucial role in its antitumor activity by forming DNA adducts .

Mechanism of Action

Target of Action

2,7-Diaminomitosene (2,7-DAM) is a major metabolite of Mitomycin C (MC) in tumor cells . The primary target of 2,7-DAM is DNA, specifically the N7 position of 2’-deoxyguanosine . This interaction with DNA is crucial for its biological effects.

Mode of Action

2,7-DAM alkylates DNA upon reductive activation, forming an adduct at the N7 position of 2’-deoxyguanosine . This alkylation process is a result of the compound’s interaction with its DNA target.

Biochemical Pathways

The biochemical pathway of 2,7-DAM involves the reductive bioactivation of MC, from which 2,7-DAM is generated . This reduction process is crucial for the formation of DNA adducts. The formation of these adducts supports the hypothesis that the reduction of MC is a key step in its mechanism of action .

Pharmacokinetics

The pharmacokinetics of MC, from which 2,7-DAM is derived, demonstrate a rapid, biphasic elimination pattern with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . .

Result of Action

The result of 2,7-DAM’s action is the formation of DNA adducts . . This suggests that 2,7-DAM has a different impact on cellular processes compared to MC.

Action Environment

The action of 2,7-DAM, like that of MC, is influenced by environmental factors such as pH and nucleophile concentration . For example, at pH 6.5, 2,7-DAM is essentially the only metabolite formed, whereas from pH 6.8 to 8.0, other metabolites increase in quantity as 2,7-DAM decreases . This suggests that the action, efficacy, and stability of 2,7-DAM can be influenced by the conditions of its environment.

Biochemical Analysis

Biochemical Properties

2,7-Diaminomitosene interacts with various biomolecules, including DNA, enzymes, and proteins. One of its primary interactions is with DNA, where it forms adducts at the N7 position of deoxyguanosine . This interaction is crucial for its antitumor activity, as it leads to DNA alkylation and cross-linking, which can inhibit DNA replication and transcription . Additionally, this compound interacts with enzymes involved in its reductive activation, such as xanthine dehydrogenase . This enzyme facilitates the conversion of mitomycin C to this compound under both aerobic and hypoxic conditions .

Cellular Effects

This compound exhibits various effects on cellular processes. It has been shown to form DNA adducts in tumor cells, leading to the inhibition of DNA replication and transcription . Unlike mitomycin C, this compound is only marginally toxic and does not activate the p53 pathway . This reduced toxicity is attributed to its specific interactions with DNA and the formation of non-mutagenic DNA lesions . Additionally, this compound does not induce significant changes in cell signaling pathways or gene expression compared to its parent compound, mitomycin C .

Molecular Mechanism

The molecular mechanism of this compound involves its reductive activation and subsequent interaction with DNA. Upon reduction, this compound forms adducts with the N7 position of deoxyguanosine in DNA . This interaction leads to the formation of monofunctional adducts and cross-links, which inhibit DNA replication and transcription . The reductive activation of this compound is facilitated by enzymes such as xanthine dehydrogenase, which catalyzes the conversion of mitomycin C to this compound . This process is pH-dependent, with greater formation of this compound observed under hypoxic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound forms stable DNA adducts that are not easily repaired by cellular mechanisms . These adducts persist over time, leading to sustained inhibition of DNA replication and transcription . Additionally, the stability of this compound is influenced by the presence of reductive enzymes and the cellular environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and does not induce significant adverse effects . At higher doses, it can cause DNA damage and inhibit cellular proliferation . Studies have shown that the threshold for toxic effects is higher for this compound compared to mitomycin C, making it a potentially safer alternative for cancer treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its reductive activation and interaction with DNA. The reduction of mitomycin C to this compound is catalyzed by enzymes such as xanthine dehydrogenase . This process is essential for the formation of DNA adducts and the subsequent inhibition of DNA replication and transcription . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with DNA and other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be transported into cells through specific transporters and accumulate in the nucleus, where it forms DNA adducts . The distribution of this compound within tissues is also influenced by its reductive activation and the presence of enzymes such as xanthine dehydrogenase .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with DNA to form adducts . This subcellular localization is crucial for its antitumor activity, as it allows this compound to inhibit DNA replication and transcription . Additionally, the localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diaminomitosene is synthesized through the reductive activation of mitomycin C. This process involves the reduction of mitomycin C in the presence of electron donors such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reduction leads to the formation of several metabolites, including this compound .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis. The process involves the controlled reduction of mitomycin C under anaerobic conditions, ensuring the formation of the desired metabolite. The reaction conditions, such as pH and nucleophile concentration, are carefully monitored to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diaminomitosene primarily undergoes reductive alkylation reactions. Upon reductive activation, it forms a heat-labile adduct with DNA, specifically at the N7 position of guanine .

Common Reagents and Conditions: The reductive activation of this compound involves the use of reducing agents such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reactions are typically carried out under anaerobic conditions to prevent oxidation of the intermediates .

Major Products: The major product formed from the reaction of this compound with DNA is the guanine-N7-2,7-Diaminomitosene adduct. This adduct is characterized by its stability and specific binding to the DNA .

Scientific Research Applications

2,7-Diaminomitosene has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry: In chemistry, this compound is used to study the mechanisms of DNA alkylation and cross-linking. Its ability to form stable DNA adducts makes it a valuable tool for investigating the effects of DNA modifications on cellular processes .

Biology: In biological research, this compound is used to explore the cellular responses to DNA damage. Studies have shown that the DNA adducts formed by this compound are non-toxic and non-mutagenic, making it a useful compound for studying DNA repair mechanisms .

Medicine: In medicine, this compound is investigated for its potential as an antitumor agent. Its ability to form DNA adducts and induce cellular responses to DNA damage makes it a promising candidate for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of new chemotherapeutic agents. Its unique properties and mechanisms of action provide valuable insights for the design of more effective and less toxic cancer treatments .

Properties

IUPAC Name |

(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLMIIQNWUTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999874 | |

| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78598-43-3 | |

| Record name | 2,7-Diaminomitosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)

![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)

![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)

![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)

![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)